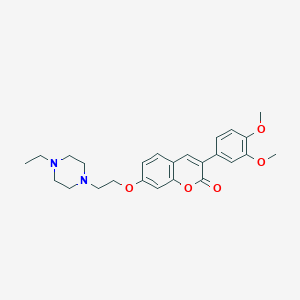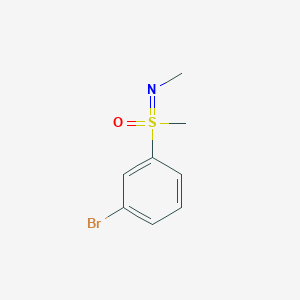
S-(3-Bromophenyl)-N,S-dimethylsulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Bromophenyl)-N,S-dimethylsulfoximine, also known as BrPDI, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfoximine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Scientific Research Applications
Catalytic Applications
- Palladium-Catalyzed Arylation : S-(3-Bromophenyl)-N,S-dimethylsulfoximine and its derivatives have been utilized in palladium-catalyzed direct α-arylation processes. This method provides a safe and efficient approach to synthesize bioactive compounds, including PTEFb inhibitor BAY 1143572, used in cancer treatment (Sirvent et al., 2016).
Synthesis of Heterocyclic Compounds
- Benzimidazoles and Thieno[2,3-d]imidazoles Synthesis : this compound is involved in the synthesis of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles, which have various applications in medicinal chemistry (Lygin & Meijere, 2009).
Material Science and Nanotechnology
- Nanoparticle Synthesis : The compound is used in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles show high fluorescence emission, useful in various applications like imaging and sensing (Fischer, Baier, & Mecking, 2013).
Corrosion Inhibition
- Stainless Steel Corrosion Inhibition : Derivatives of this compound, such as 3-BrPhOXTs, have been found to inhibit the corrosion of stainless steel in acidic mediums. These compounds adhere to the steel surface, preventing corrosion, which is vital in industrial applications (Ehsani et al., 2014).
Organic Synthesis
- Organic Compound Synthesis : It's used in the synthesis of various organic compounds, including benzimidazoles, indoles, and pyrimidines. These compounds have broad applications in pharmaceuticals and chemical industries (Hou et al., 2016), (Dao et al., 2017).
Antimicrobial Applications
- Antifungal Activity : Certain derivatives show significant in vitro activity against pathogenic yeasts and molds, especially Aspergillus spp. and fluconazole-resistant yeast isolates, indicating potential for developing novel antifungal agents (Buchta et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in neurodegenerative diseases such as tau and alpha-synuclein . These proteins play crucial roles in maintaining the structural integrity of neurons and are implicated in conditions like Parkinson’s Disease and Multiple System Atrophy .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit protein aggregation, a key process in the development of neurodegenerative diseases . They can suppress oligomer formation in vitro and in vivo, inhibiting pathogenic protein accumulation and neurodegeneration .
Biochemical Pathways
Compounds with similar structures have been shown to impact the pathways involving tau and alpha-synuclein proteins . These pathways are crucial in the pathogenesis of neurodegenerative diseases.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it reached a maximum concentration in rat plasma 1 hour after oral administration .
Result of Action
Similar compounds have been shown to reduce protein deposition in the brain, improve neuron function, and even improve survival in mouse models of neurodegenerative diseases .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other medications, the patient’s overall health status, and genetic factors .
properties
IUPAC Name |
(3-bromophenyl)-methyl-methylimino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNWRLHIDBGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

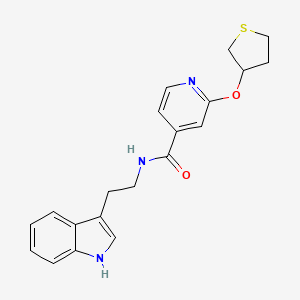
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
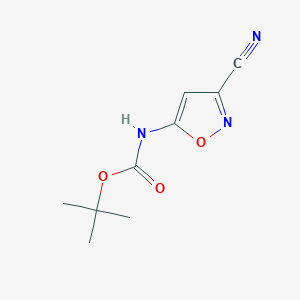
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)
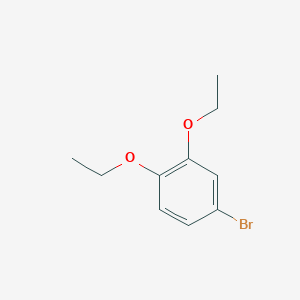
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

